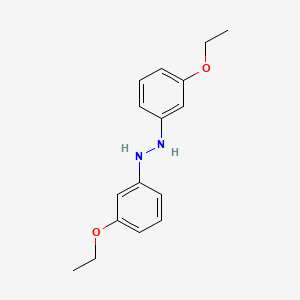![molecular formula C10H20NO3P B14745296 Diethyl [(diethylamino)ethynyl]phosphonate CAS No. 5074-75-9](/img/structure/B14745296.png)
Diethyl [(diethylamino)ethynyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(diethylamino)ethynyl]phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group and an ethynyl group attached to a diethylamino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(diethylamino)ethynyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable ethynylamine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently form the C-P bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and other advanced techniques can also enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(diethylamino)ethynyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethynyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl [(diethylamino)ethynyl]phosphonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl [(diethylamino)ethynyl]phosphonate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes that utilize phosphate groups, thereby affecting metabolic pathways and cellular processes . Its unique structure allows it to bind to specific active sites on target proteins, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl [(diethylamino)ethynyl]phosphonate include:
Diethyl phosphonate: A simpler phosphonate ester with similar reactivity but lacking the ethynyl and diethylamino groups.
Diethyl ethylphosphonate: Another phosphonate ester with an ethyl group instead of the ethynyl group.
Diethyl [(methylamino)ethynyl]phosphonate: A related compound with a methylamino group instead of the diethylamino group.
Uniqueness
This compound is unique due to its combination of the ethynyl and diethylamino groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler phosphonate esters in terms of versatility and functionality .
Eigenschaften
CAS-Nummer |
5074-75-9 |
|---|---|
Molekularformel |
C10H20NO3P |
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-N,N-diethylethynamine |
InChI |
InChI=1S/C10H20NO3P/c1-5-11(6-2)9-10-15(12,13-7-3)14-8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
STFKQNUBRQLCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C#CP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)




![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)


